molecular formula C27H27N5O4S B12044722 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12044722
M. Wt: 517.6 g/mol
InChI Key: KLIAGTDQFASWIN-LQKURTRISA-N
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Description

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides as reagents.

    Condensation with Hydrazide: The final step involves the condensation of the triazole-sulfanyl intermediate with a hydrazide derivative, typically under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, hydrazine derivatives

    Substitution: Functionalized aromatic derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with biological targets, inhibiting the growth of certain pathogens.

Medicine

In medicine, research is ongoing to explore its potential as an anticancer agent. The compound’s ability to induce apoptosis in cancer cells is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved include the inhibition of DNA synthesis and the induction of oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
  • 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide

Uniqueness

What sets 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, enhances its potential interactions with biological targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-18-10-12-21(13-11-18)32-26(20-8-6-5-7-9-20)30-31-27(32)37-17-24(33)29-28-16-19-14-22(34-2)25(36-4)23(15-19)35-3/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+

InChI Key

KLIAGTDQFASWIN-LQKURTRISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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